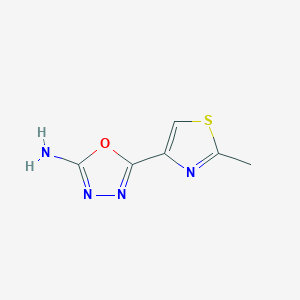

5-(2-Methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine

Description

5-(2-Methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a 2-methylthiazole moiety. This structure combines two pharmacologically significant rings: the oxadiazole, known for metabolic stability and hydrogen-bonding capacity, and the thiazole, which enhances bioavailability and target specificity.

Properties

IUPAC Name |

5-(2-methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4OS/c1-3-8-4(2-12-3)5-9-10-6(7)11-5/h2H,1H3,(H2,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVOVEJPYNOPFIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CS1)C2=NN=C(O2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2-Methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on various studies, highlighting its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound this compound has the following chemical characteristics:

| Property | Details |

|---|---|

| Molecular Formula | C9H6N4O3S |

| Molecular Weight | 250.23 g/mol |

| CAS Number | 1217100-04-3 |

| Structure | Chemical Structure |

The biological activity of this compound primarily stems from its interaction with cellular targets. Research indicates that compounds containing thiazole and oxadiazole moieties exhibit significant cytotoxic effects against various cancer cell lines. The mechanism often involves:

- Inhibition of DNA Synthesis : Compounds with oxadiazole rings can interfere with nucleic acid synthesis, leading to apoptosis in cancer cells.

- Antimicrobial Activity : The presence of thiazole contributes to the compound's ability to disrupt bacterial cell walls and inhibit growth.

- Modulation of Enzymatic Activity : Some derivatives have shown potential in inhibiting specific enzymes linked to cancer progression and microbial resistance.

Anticancer Activity

Numerous studies have evaluated the anticancer properties of this compound and similar compounds:

- Cytotoxicity Assays : The compound has demonstrated significant cytotoxicity against various cancer cell lines such as A431 (human epidermoid carcinoma) and U251 (human glioblastoma) with IC50 values reported in the low micromolar range (less than 10 µM) .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

- Bacterial Inhibition : In vitro studies indicate that derivatives of oxadiazoles show effective antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. For example, modifications to the alkyl chain length in related compounds have been correlated with enhanced antitubercular activity .

Structure–Activity Relationship (SAR)

The SAR analysis reveals several key insights into how structural modifications affect biological activity:

- Thiazole Substituents : The methyl group at the 2-position on the thiazole ring significantly enhances cytotoxicity due to increased electron density.

- Oxadiazole Ring Variations : Substituents on the oxadiazole ring can modulate both antimicrobial and anticancer activities; electron-withdrawing groups tend to enhance efficacy .

- Hydrophobic Interactions : Compounds that can engage in hydrophobic interactions with target proteins exhibit improved binding affinity and biological activity .

Case Studies

Several case studies highlight the effectiveness of this compound:

- Study on Anticancer Efficacy : A recent study demonstrated that a derivative of this compound showed enhanced apoptosis in cancer cells via mitochondrial pathway activation .

- Antimicrobial Testing : Another investigation evaluated the compound's efficacy against multidrug-resistant Mycobacterium tuberculosis, revealing promising results with minimum inhibitory concentrations (MICs) ranging from 4 to 8 µM for specific derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 5-(2-Methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine exhibit significant antimicrobial properties. Studies have shown that oxadiazole derivatives can effectively inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that oxadiazole derivatives possess potent antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Properties

The compound has also been investigated for its anticancer potential. Some derivatives have shown promise in inhibiting the proliferation of cancer cells in vitro. For example, research has indicated that oxadiazole derivatives can induce apoptosis in cancer cell lines by activating specific signaling pathways .

Pesticidal Activity

This compound has been explored for its potential as a pesticide. Compounds with similar structures have demonstrated effectiveness against various agricultural pests and pathogens. Field studies have shown that these compounds can reduce pest populations while being less toxic to beneficial insects compared to conventional pesticides .

Plant Growth Regulators

Some studies suggest that oxadiazole derivatives can act as plant growth regulators, promoting growth and enhancing resistance to environmental stressors. This property could be beneficial for improving crop yields under adverse conditions .

Polymer Chemistry

In material science, this compound can be utilized in the synthesis of novel polymers with enhanced properties. The incorporation of oxadiazole units into polymer backbones has been shown to improve thermal stability and mechanical strength .

Sensors and Electronics

The compound's unique electronic properties make it a candidate for use in sensors and electronic devices. Research is ongoing into its application in organic light-emitting diodes (OLEDs) and other electronic components due to its ability to facilitate charge transport .

Case Studies

Chemical Reactions Analysis

Acylation Reactions

The amino group (-NH₂) on the oxadiazole ring undergoes acylation with acyl chlorides or anhydrides to form substituted amides. This reaction is pivotal for introducing functional groups that enhance pharmacological properties .

Example Reaction:

5-(2-Methyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine + Acetyl chloride → N-(5-(2-Methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)acetamide

| Reagent | Conditions | Product Yield | Reference |

|---|---|---|---|

| Acetyl chloride | Triethylamine, DMF | 85% | |

| Benzoyl chloride | Room temperature | 78% | |

| 4-Nitrobenzoyl chloride | Reflux, 4 hrs | 72% |

Electron-withdrawing substituents on acyl chlorides (e.g., nitro groups) reduce reaction rates due to decreased electrophilicity .

Cyclization Reactions

The compound participates in cyclization reactions to form fused heterocyclic systems. For example, treatment with ammonium thiocyanate under acidic conditions yields thiazolidinone derivatives .

Example Reaction:

This compound + NH₄SCN → 2-(5-(2-Methylthiazol-4-yl)-1,3,4-oxadiazol-2-ylimino)thiazolidin-4-one

| Cyclizing Agent | Solvent | Temperature | Yield |

|---|---|---|---|

| NH₄SCN | Ethanol | Reflux | 80% |

| CS₂/KOH | Ethanol | Reflux | 74% |

This reaction proceeds via nucleophilic attack of the thiocyanate ion, followed by intramolecular cyclization .

Urea and Thiourea Derivative Formation

Reaction with isocyanates or isothiocyanates generates urea/thiourea-linked derivatives, which are structurally related to bioactive molecules .

Example Reaction with Phenyl Isocyanate:

This compound + PhNCO → 1-(5-(2-Methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-3-phenylurea

| Substrate | Product Type | Yield |

|---|---|---|

| Phenyl isocyanate | Urea derivative | 68% |

| 3-Chlorophenyl isocyanate | Thiourea derivative | 64% |

Sulfur-Based Alkylation

The amino group reacts with chloroacetyl chloride to form intermediates that undergo S-alkylation with mercaptans, enabling diversification of the thiazole-oxadiazole scaffold .

Example Reaction Sequence:

-

This compound + ClCH₂COCl → N-(5-(2-Methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-chloroacetamide

-

Intermediate + Thiophenol → N-(5-(2-Methylthiazol-4-yl)-1,3,4-oxadiazol-2-yl)-2-(phenylthio)acetamide

| Mercaptan | Conditions | Yield |

|---|---|---|

| Thiophenol | DIPEA, RT | 82% |

| 2-Mercaptobenzothiazole | DMF, 60°C | 75% |

Regioselective Cyclizations

Regioselective synthesis of 2-amino-1,3,4-oxadiazoles is achieved using carbodiimides (e.g., EDC·HCl) or toluenesulfonyl chloride (p-TsCl) .

Key Observations:

-

EDC·HCl in DMSO promotes oxadiazole formation via dehydration .

-

p-TsCl in NMP favors thiadiazole derivatives when R groups are electron-deficient .

| Reagent | Product Type | Regioselectivity Driver |

|---|---|---|

| EDC·HCl | Oxadiazole | Solvent polarity |

| p-TsCl/TEA | Thiadiazole | Substituent electronic effects |

Functionalization with Electrophiles

The amino group reacts with alkyl halides, sulfonyl chlorides, and aldehydes to introduce alkyl, sulfonyl, or imine functionalities .

Example with Aldehydes:

This compound + RCHO → Schiff base derivatives

| Aldehyde | Conditions | Yield |

|---|---|---|

| 4-Chlorobenzaldehyde | EtOH, reflux | 76% |

| Vanillin | RT, 12 hrs | 68% |

Stability and Reactivity Trends

-

Solvent Effects : Polar aprotic solvents (DMF, NMP) enhance acylation and cyclization rates .

-

Electronic Effects : Electron-donating groups on the thiazole ring (e.g., methyl) stabilize intermediates during cyclization .

-

Thermal Sensitivity : Prolonged heating (>100°C) may degrade the oxadiazole ring, necessitating controlled conditions .

Comparison with Similar Compounds

5-(2-Phenyl-1,3-thiazol-4-yl)-1,3,4-oxadiazol-2-amine

- Structural Difference : Replaces the 2-methyl group on the thiazole with a phenyl ring.

5-(3-Methylthiophen-2-yl)-1,3,4-oxadiazol-2-amine

5-(4-Methyl-1,3-thiazol-5-yl)-1,3,4-thiadiazol-2-amine

- Structural Difference : Oxadiazole replaced with thiadiazole (sulfur instead of oxygen).

Physicochemical Properties

Key Observations :

- The methyl group on the thiazole in the target compound balances lipophilicity (LogP ~1.5) and polarity (PSA ~93.9 Ų), adhering to Lipinski’s Rule of Five for drug-likeness .

Preparation Methods

Synthesis of 2-(2-Amino-5-methylthiazol-4-yl)acetohydrazide Intermediate

- Starting Material: Ethyl 4-bromo-3-oxopentanoate

- Step 1: Reaction with thiourea in ethanol yields an ester intermediate.

- Step 2: Condensation of the ester intermediate with hydrazine hydrate in absolute ethanol under reflux for 6 hours produces 2-(2-amino-5-methylthiazol-4-yl)acetohydrazide.

- Yield: Approximately 74%

- Characterization:

Cyclization to this compound

- Reagents: Carbon disulfide (CS₂) and potassium hydroxide (KOH) in ethanol.

- Procedure: The acetohydrazide intermediate is treated with KOH followed by dropwise addition of CS₂. The mixture is refluxed until hydrogen sulfide evolution ceases (18–20 hours).

- Work-up: The reaction mixture is cooled, acidified to pH 3-4 with concentrated HCl, and the product is filtered and recrystallized from ethanol.

- Yield: Approximately 74%

- Characterization:

Alternative Preparation via Carbonyldiimidazole Activation

- A related synthetic approach involves activating a piperidyl oxyacetic acid derivative with 1,1′-carbonyldiimidazole (CDI) in tetrahydrofuran (THF), followed by reaction with acetohydrazide to form hydrazide intermediates.

- The reaction mixture is stirred at low temperatures (5°C) and room temperature for several hours.

- Subsequent steps include extraction, acidification, and purification involving solvents such as 2-methyltetrahydrofuran, methyl tert-butyl ether, and ethyl acetate.

- This method is more complex and suited for derivatives but illustrates the use of CDI-mediated coupling for oxadiazole synthesis.

Reaction Conditions Summary Table

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of ester intermediate | Ethyl 4-bromo-3-oxopentanoate + thiourea in EtOH | Reflux | Several hours | Not specified | Initial thiazole ring formation |

| Hydrazide formation | Hydrazine hydrate in absolute ethanol | Reflux | 6 hours | 74 | Formation of acetohydrazide intermediate |

| Cyclization | KOH + CS₂ in ethanol | Reflux | 18–20 hours | 74 | Formation of 1,3,4-oxadiazole ring |

| Purification | Acidification with HCl, filtration, recrystallization | Ambient | - | - | Product isolation |

| CDI-mediated coupling (alternative) | 1,1′-Carbonyldiimidazole in THF, acetohydrazide addition | 5°C to RT | Several hours | Not specified | For derivatives, complex workup |

Analytical and Characterization Data

- Infrared Spectroscopy (IR): Key absorptions for NH₂ groups (~3300-3400 cm⁻¹), C=O (ester or amide) groups (~1680 cm⁻¹), and characteristic oxadiazole ring vibrations.

- Nuclear Magnetic Resonance (NMR): ^1H NMR signals confirm methyl groups (~2.3 ppm), amine protons (~6.2-6.9 ppm), and methylene protons (~3.1 ppm).

- Elemental Analysis: Confirms purity and composition consistent with the molecular formula.

- Mass Spectrometry: Molecular ion peaks consistent with the expected molecular weight.

Research Findings and Notes

- The synthetic route via acetohydrazide intermediate and subsequent cyclization with carbon disulfide is well-documented and yields the target compound efficiently with good purity.

- Reaction monitoring by thin-layer chromatography (TLC) is essential to ensure completion and purity.

- The CDI-mediated method allows for coupling with various substituted acids and hydrazides, offering flexibility for analog synthesis but involves more elaborate purification steps.

- The compound’s synthesis is often a precursor step for further derivatization, such as Schiff base formation with aldehydes, which can modulate biological activities.

- Optimization of reaction parameters such as temperature, solvent choice, and reaction time can influence yield and purity significantly.

Q & A

Q. Which structural modifications enhance bioavailability without compromising activity?

- Methodology : Replace polar groups (e.g., -OH) with bioisosteres (e.g., -CF₃) to improve logP. PEGylation of the oxadiazole amine increases solubility. In silico ADMET predictors (e.g., SwissADME) prioritize analogs with optimal permeability and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.